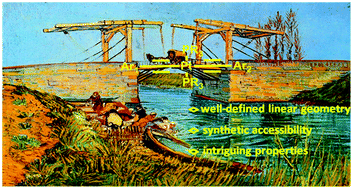Linear neutral platinum–acetylide moiety: beyond the links
Chemical Communications Pub Date: 2013-11-05 DOI: 10.1039/C3CC47485B
Abstract
In this feature article, brief highlights of research progress on the linear neutral platinum–acetylide moiety, trans-Pt(PR3)2(C![[triple bond, length as m-dash]](https://www.rsc.org/images/entities/char_e002.gif) CR′)2, are presented. Due to its unique characteristics such as the well-defined linear geometry, synthetic accessibility, and intriguing photoproperties, this type of platinum–acetylide moiety has been extensively investigated in many respects from supramolecular chemistry to materials science during the past two decades. However, compared with the extensively studied charged platinum–acetylide complexes, the linear neutral platinum–acetylide moiety has been less reviewed. Based upon our recent progress in platinum chemistry, we provide herein a brief review on the linear neutral platinum–acetylide building block. This feature article will focus on its role as a linkage building block, but beyond the links. Three aspects including complex architectures composed of platinum–acetylide links, platinum–acetylide bridged multichromophoric arrays, and supramolecular self-assembly of platinum–acetylide building blocks are discussed.
CR′)2, are presented. Due to its unique characteristics such as the well-defined linear geometry, synthetic accessibility, and intriguing photoproperties, this type of platinum–acetylide moiety has been extensively investigated in many respects from supramolecular chemistry to materials science during the past two decades. However, compared with the extensively studied charged platinum–acetylide complexes, the linear neutral platinum–acetylide moiety has been less reviewed. Based upon our recent progress in platinum chemistry, we provide herein a brief review on the linear neutral platinum–acetylide building block. This feature article will focus on its role as a linkage building block, but beyond the links. Three aspects including complex architectures composed of platinum–acetylide links, platinum–acetylide bridged multichromophoric arrays, and supramolecular self-assembly of platinum–acetylide building blocks are discussed.


Recommended Literature
- [1] The Retiring Chairman of The Analyst Editorial Committee
- [2] Monte Carlo simulation of temperature-induced reversible morphological changes between sphere and vesicle formed by AB diblock copolymers†
- [3] Ru@UiO-66(Ce) catalyzed acceptorless dehydrogenation of primary amines to nitriles: the roles of Lewis acid–base pairs in the reaction†
- [4] Fungal type III polyketide synthases
- [5] Contents list
- [6] Integration of isothermal amplification with quantum dot-based fluorescence resonance energy transfer for simultaneous detection of multiple microRNAs†
- [7] Aryl-substituted symmetrical and unsymmetrical benzothiadiazoles†
- [8] Rapid electrochemical recognition of trimethoprim in human urine samples using new modified electrodes (CPE/Ag/Au NPs) analysing tunable electrode properties: experimental and theoretical studies†
- [9] ITIC surface modification to achieve synergistic electron transport layer enhancement for planar-type perovskite solar cells with efficiency exceeding 20%†
- [10] N–H activation of hydrazines by a heterobimetallic Zr–Co complex: promotion of one-electron chemistry at Zr†‡

Journal Name:Chemical Communications
Research Products
-
CAS no.: 138667-25-1









